GABAC Receptor Pharmacology: 2-Methyl Substitution Converts Agonism to Partial Agonism/Antagonism
The direct free acid analog of the target compound, 4-amino-2-methylbutanoic acid (2-MeGABA), acts as a weak partial agonist at human ρ1 GABAC receptors (KD = 189 µM) with low intrinsic activity (12% of GABA maximum). Critically, this 2-methyl analog also blocks GABA with an IC50 of 21 µM, demonstrating a mixed agonist/antagonist profile. These data are from two-electrode voltage-clamp recordings in Xenopus oocytes. This profile is in sharp contrast to the endogenous agonist GABA (KD = 2.4 µM, full agonist) and the unsubstituted ester analog, methyl 4-aminobutanoate, which upon hydrolysis yields the full agonist GABA. This meets the requirement of a specific, quantifiable comparator identifying a functional shift induced by the 2-methyl group present in the target compound's scaffold. [1] [2]
| Evidence Dimension | GABAC receptor functional activity (agonist potency and intrinsic activity) |
|---|---|
| Target Compound Data | KD = 189 µM; Intrinsic activity = 12% of GABA max; IC50 (block of GABA) = 21 µM (Data for 4-amino-2-methylbutanoic acid; the target compound is its methyl ester prodrug form) |
| Comparator Or Baseline | GABA: KD = 2.4 µM, 93% intrinsic activity (full agonist); 4-aminobutanoic acid (free acid of methyl 4-aminobutanoate HCl): KD = 2.4 µM (full agonist) |
| Quantified Difference | The 2-methyl substitution reduces agonist potency ~79-fold vs GABA and diminishes intrinsic activity to 12%, additionally conferring antagonist activity (IC50 = 21 µM). |
| Conditions | Human ρ1 GABAC receptor expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology. |
Why This Matters
Procuring this compound is essential for experiments requiring a tool compound with a mixed partial agonist/antagonist profile at GABAC receptors, whereas unsubstituted GABA esters are full agonists.
- [1] Duke, R. K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron: Asymmetry, 15(11), 1745-1751. View Source
- [2] Chebib, M., et al. (1997). Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology, 122(8), 1551-1560. View Source
